1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one
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Overview
Description
1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-[1,1’-biphenyl]-3-carboxylic acid with pyrrolidine under specific conditions to form the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the biphenyl ring can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic effects are being explored in drug development.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one: This compound has a pyrazine ring instead of a biphenyl ring, which may affect its chemical reactivity and biological activity.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: This compound has a pyridine ring, which can influence its pharmacological properties.
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: The presence of a pyrimidine ring can alter its interaction with biological targets.
Properties
Molecular Formula |
C16H14BrNO |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
1-(3-bromo-5-phenylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H14BrNO/c17-14-9-13(12-5-2-1-3-6-12)10-15(11-14)18-8-4-7-16(18)19/h1-3,5-6,9-11H,4,7-8H2 |
InChI Key |
BZWMDIGYDJZRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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